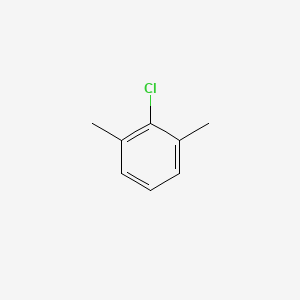

2-Chloro-1,3-dimethylbenzene

Description

Significance in Advanced Organic Synthesis

2-Chloro-1,3-dimethylbenzene has carved a niche for itself as a valuable intermediate in the field of advanced organic synthesis. innospk.com Its structure, which features a benzene (B151609) ring substituted with a chlorine atom and two methyl groups, provides a unique combination of reactivity and steric hindrance. innospk.com This configuration allows it to be a precursor in the synthesis of a wide array of chemical products. innospk.com Notably, it is a key component in sophisticated chemical transformations such as palladium-catalyzed cross-coupling reactions.

One of the most prominent applications of this compound is in the Suzuki coupling reaction, where it reacts with arylboronic acids to form biaryl compounds. sigmaaldrich.com This reaction is highly valued in the pharmaceutical industry for its efficiency in constructing complex molecular frameworks. Furthermore, this compound can undergo palladium-catalyzed cyanation to produce 2,6-dimethylbenzonitrile, another important chemical intermediate. sigmaaldrich.comchemicalbook.com These reactions highlight the compound's versatility and its crucial role in the precise and efficient synthesis of specialty chemicals. innospk.com

Research Context in Substituted Aromatic Compounds

Substituted aromatic compounds are fundamental to many areas of chemical science and industry. This compound is a prime example of a di-ortho-substituted aromatic compound, a class of molecules that presents unique challenges and opportunities in chemical synthesis. The placement of the chlorine atom at the 2-position and methyl groups at the 1- and 3-positions creates significant steric hindrance, which profoundly influences its reactivity in both cross-coupling and electrophilic substitution reactions.

Research in this area often uses this compound as a model substrate to study the effects of steric hindrance on catalytic processes. Understanding its behavior provides valuable insights into the reactivity of other similarly structured compounds. For instance, its reactivity can be compared to its isomers, such as 1-chloro-2,4-dimethylbenzene, which often forms in different ratios during the chlorination of 1,3-dimethylbenzene due to statistical advantages and reduced steric hindrance. The study of such isomers helps in refining synthetic methodologies to achieve higher selectivity and yield.

Overview of Academic Inquiry and Research Trends

Academic interest in this compound and related compounds remains robust, driven by the continuous search for more efficient and selective synthetic methods. Current research trends focus on several key areas. The development of more effective catalysts for cross-coupling reactions involving sterically hindered substrates like this compound is a major field of investigation. This includes the use of palladium catalysts with specialized ligands to overcome the challenges posed by steric hindrance.

Another significant area of research is the exploration of the environmental fate and degradation pathways of chlorinated aromatic compounds. As with many halogenated organic compounds, understanding the environmental impact of this compound is crucial for its responsible use in industrial processes. Furthermore, there is ongoing research into expanding its applications, for example, as an intermediate for pharmaceuticals. guidechem.comchemicalbook.comchemicalbook.com The synthesis of derivatives, such as 5-(allyloxy)-2-chloro-1,3-dimethylbenzene, showcases efforts to create bifunctional molecules with enhanced reactivity for use in producing fine chemicals.

Chemical and Physical Properties

This compound is a clear, colorless to light yellow liquid. chemicalbook.comchemicalbook.comechemi.com It is characterized by the following physical and chemical properties:

| Property | Value |

| Molecular Formula | C₈H₉Cl |

| Molecular Weight | 140.61 g/mol innospk.comsigmaaldrich.com |

| Melting Point | -36 °C innospk.comsigmaaldrich.com |

| Boiling Point | 182-183 °C sigmaaldrich.comchemicalbook.comchemicalbook.com |

| Density | 1.061 g/mL at 25 °C sigmaaldrich.comchemicalbook.comchemicalbook.com |

| Refractive Index (n20/D) | 1.527 sigmaaldrich.comchemicalbook.comchemicalbook.com |

| Flash Point | 63 °C (closed cup) sigmaaldrich.com |

| Water Solubility | Not miscible or difficult to mix chemicalbook.comchemicalbook.comechemi.com |

| CAS Number | 6781-98-2 innospk.comsigmaaldrich.com |

Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic methods.

| Spectroscopic Technique | Data |

| ¹H NMR | Aromatic protons typically appear in the range of δ 6.8–7.2 ppm, while the methyl groups are observed at δ 2.3–2.5 ppm. |

| ¹³C NMR | The carbon signals provide further confirmation of the substitution pattern on the benzene ring. |

| Mass Spectrometry | The molecular ion peak is observed at m/z 140.61, corresponding to the molecular formula C₈H₉Cl. |

| Infrared Spectroscopy | IR spectra show characteristic absorption bands for C-H and C-Cl stretching and aromatic ring vibrations. |

Crystallographic Data

While this compound is a liquid at room temperature, crystallographic data for related solid derivatives provide insight into molecular packing and intermolecular interactions. For instance, the crystal structure of compounds like 1-chloro-2-methyl-4-nitrobenzene has been determined, revealing details about bond lengths, angles, and crystal packing. researchgate.net Such studies are crucial for understanding the solid-state properties of related materials.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl/c1-6-4-3-5-7(2)8(6)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDXLAYAQGYCQEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40218061 | |

| Record name | 2-Chloro-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6781-98-2 | |

| Record name | 2-Chloro-1,3-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6781-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1,3-dimethylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006781982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1,3-dimethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Electrophilic Aromatic Substitution for Direct Chlorination

Direct chlorination of 1,3-dimethylbenzene (m-xylene) is a primary method for the synthesis of 2-Chloro-1,3-dimethylbenzene. This process falls under the category of electrophilic aromatic substitution, where an electrophile, in this case, a chloronium ion or its equivalent, attacks the electron-rich benzene (B151609) ring.

Catalytic Systems for Halogenation of Dimethylbenzenes (e.g., Iron-Based Catalysts)

The direct chlorination of m-xylene (B151644) typically employs a Lewis acid catalyst to generate the chlorine electrophile from molecular chlorine (Cl₂). vaia.compearson.com Iron-based catalysts, such as iron(III) chloride (FeCl₃), are commonly used for this purpose. vaia.com The catalyst polarizes the Cl-Cl bond, facilitating the attack on the aromatic ring.

Other catalytic systems can also be employed to achieve this transformation. For instance, some methods utilize sulfur compounds as co-catalysts to enhance the proportion of the desired chloro-isomer. google.com The reaction is generally carried out in an inert solvent or neat.

Control of Regioselectivity and Polychlorination Suppression

The methyl groups in 1,3-dimethylbenzene are ortho, para-directing activators for electrophilic aromatic substitution. vaia.com This means that incoming electrophiles will preferentially add to the positions ortho and para to the methyl groups. In the case of m-xylene, this leads to the formation of two primary monochlorinated products: this compound and 4-chloro-1,3-dimethylbenzene. vaia.com

Controlling the regioselectivity to favor the 2-chloro isomer is a key challenge. The ratio of 2-chloro to 4-chloro isomers can be influenced by the reaction conditions and the catalytic system used. For instance, certain co-catalysts can improve the ratio of 2-chloro to 4-chloro products.

Suppressing polychlorination, the addition of more than one chlorine atom to the benzene ring, is another critical aspect of this synthetic route. This is typically achieved by controlling the stoichiometry of the reactants, using a limited amount of the chlorinating agent relative to the m-xylene.

Multi-Step Conversions from Aromatic Precursors

Alternative synthetic strategies for this compound involve multi-step pathways starting from various aromatic precursors. These methods can offer greater control over the final product's regiochemistry.

Reduction, Diazotization, and Halogenation Sequences (e.g., Sandmeyer Reaction Analogs)

A well-established method for introducing a halogen to a specific position on an aromatic ring is the Sandmeyer reaction. wikipedia.org This sequence begins with the reduction of a nitro group to an amino group. For the synthesis of this compound, a potential precursor would be 2,6-dimethylnitrobenzene. This can be reduced to 2,6-dimethylaniline.

The resulting arylamine is then treated with nitrous acid (HNO₂) to form a diazonium salt. libretexts.org This diazonium salt can then be reacted with a copper(I) chloride (CuCl) solution, which replaces the diazonium group with a chlorine atom, yielding the desired this compound. wikipedia.orglibretexts.org

Methylation of Chloroaromatic Compounds

An alternative approach involves the methylation of a chloroaromatic precursor. For example, starting with a dichlorobenzene or a chlorotoluene, one could introduce methyl groups via a Friedel-Crafts alkylation reaction. However, controlling the position of methylation can be challenging due to the directing effects of the existing substituents.

A more controlled method might involve the use of organometallic coupling reactions. For instance, a di-halogenated benzene could undergo sequential cross-coupling reactions with an appropriate methylating agent to introduce the methyl groups at the desired positions.

Chlorination of Aromatic Carboxylic Acids with Brønsted Acid Catalysis

A newer approach involves the chlorination of aromatic carboxylic acids. In a relevant example, the chlorination of aromatic carboxylic acids has been effectively carried out using thionyl chloride (SOCl₂) with a Brønsted acid as a catalyst. researchgate.net This method has been shown to be efficient for a variety of substrates, offering excellent yields in short reaction times. researchgate.net To synthesize this compound via this route, one could potentially start with 2,6-dimethylbenzoic acid. The carboxylic acid group would first be converted to a chloro-carbonyl group, which could then be subjected to a decarboxylation-chlorination reaction. However, the direct application of this specific Brønsted acid-catalyzed chlorination to produce this compound from a carboxylic acid precursor would require further investigation to confirm its viability and regioselectivity.

Advanced Catalytic Systems in this compound Synthesis and Derivatization

The synthesis and functionalization of this compound are pivotal for its application as an intermediate in pharmaceuticals and fine chemicals. chemicalbook.com Advanced catalytic systems have been developed to enhance the efficiency, selectivity, and scope of reactions involving this compound and its precursors. These methodologies include palladium-catalyzed cross-coupling reactions, the use of specialized ligands and support materials, visible-light-mediated processes, and strong acid catalysis for related transformations.

Palladium-catalyzed cross-coupling reactions are a cornerstone for forming carbon-carbon bonds, and this compound serves as a viable substrate in these transformations. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, has been specifically investigated for this sterically hindered aryl chloride. chemicalbook.comsigmaaldrich.com

The reaction involves the coupling of this compound with various arylboronic acids to produce substituted biaryl compounds. chemicalbook.comsigmaaldrich.com These reactions are significant as ortho-substituted aryl halides can be challenging substrates. nih.gov The efficiency of the Suzuki coupling for this compound is highly dependent on the choice of ligand, base, and reaction conditions. Research has demonstrated that with an appropriate catalytic system, high yields can be achieved even with sterically demanding coupling partners. researchmap.jp For instance, the use of highly bulky phosphine (B1218219) ligands has been shown to be effective in promoting the coupling of this compound with both simple and sterically hindered arylboronic acids. researchmap.jp

A study utilizing specialized bowl-shaped phosphine (BSP) ligands demonstrated significant catalytic activity in the Suzuki-Miyaura coupling of this compound. The yield of the coupling product was found to be highly sensitive to the structure of the ligand and the steric hindrance of the boronic acid. researchmap.jp

| Boronic Acid | Ligand | Base | Yield (%) |

|---|---|---|---|

| Phenylboronic Acid | BSP 2 | K₃PO₄ | 68 |

| Phenylboronic Acid | BSP 3 | K₃PO₄ | 40 |

| Phenylboronic Acid | BSP 4 | K₃PO₄ | 91 |

| Phenylboronic Acid | BSP 5 (deepest) | K₃PO₄ | 91 |

| 2-Methylphenylboronic Acid | BSP 2 | K₃PO₄ | 36 |

| 2-Methylphenylboronic Acid | BSP 3 | K₃PO₄ | 36 |

| 2-Methylphenylboronic Acid | BSP 4 | K₃PO₄ | 57 |

| 2-Methylphenylboronic Acid | BSP 5 (deepest) | K₃PO₄ | 89 |

Beyond Suzuki coupling, this compound can undergo other palladium-catalyzed transformations, such as cyanation reactions to produce 2,6-dimethylbenzonitrile. sigmaaldrich.com

The success of palladium-catalyzed reactions involving less reactive aryl chlorides like this compound is critically dependent on the ancillary ligands and the stability of the catalyst.

Ligand Effects: Ligands play a crucial role by stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination. For sterically hindered substrates, bulky and electron-rich phosphine ligands are often required. As demonstrated in the Suzuki coupling of this compound, the "depth" of a bowl-shaped phosphine ligand directly impacts the reaction's efficiency, with deeper, more sterically encapsulating ligands providing higher yields, especially with challenging substrates like 2-methylphenylboronic acid. researchmap.jp In this case, the deepest BSP ligand (BSP 5) gave a yield of 89%, significantly outperforming shallower ligands. researchmap.jp This highlights how tailored ligand architecture can overcome the steric hindrance presented by the two methyl groups adjacent to the chlorine atom in this compound.

Polyphenylene Support Materials: To improve catalyst stability, recyclability, and performance, solid supports have been explored. Polyphenylene networks have emerged as a robust platform for immobilizing palladium catalysts. nih.govresearchgate.net These supports can confine palladium nanoparticles, preventing their aggregation and leaching while providing an organic-solvent-like environment for the reaction. researchgate.net Catalysts synthesized by immobilizing palladium on a polyphenylene support have shown exceptional activity in Suzuki coupling reactions, including for non-activated aryl chlorides that are challenging for homogeneous catalysts. nih.gov While not tested specifically with this compound, these supported catalysts have proven effective for a range of other aryl halides. ineosopen.org Furthermore, N-heterocyclic carbene (NHC) ligands have been anchored to polyphenylene matrices to create stable, reusable palladium catalysts for Suzuki, Heck, and cyanation reactions of aryl halides. ineosopen.org

Recent advancements in synthetic methodology have introduced visible-light-mediated dual catalysis as a powerful tool for the synthesis of complex alkyl chlorides. cam.ac.uknih.gov This strategy allows for the modular construction of arylated chloroalkanes by coupling diaryliodonium salts, alkenes, and a chloride source like potassium chloride. cam.ac.ukchemrxiv.org

The process operates through a dual catalytic cycle. A photocatalyst, upon activation by visible light, generates an aryl radical from a diaryliodonium salt. This radical then adds to an alkene, forming a new radical intermediate. chemrxiv.orgresearchgate.net Concurrently, a second catalyst, typically a copper(II) or iron(III) complex, facilitates a chlorine atom transfer to this radical, yielding the final aryl-chlorinated product. cam.ac.uknih.gov A key aspect of this method is the ability to tailor the metal-based atom-transfer catalyst to the electronic properties of the alkene. cam.ac.uk This approach provides a versatile and modular route to structurally diverse chloroalkanes, which are valuable synthetic building blocks. nih.govchemrxiv.org Although this specific method describes the synthesis of 1-aryl, 2-chloroalkanes rather than this compound itself, it represents a state-of-the-art strategy for the formation of C-Cl bonds in complex aryl-containing molecules.

Chloromethylation of aromatic compounds is a fundamental process for introducing a chloromethyl group (-CH₂Cl) onto an aromatic ring. While not a direct synthesis of this compound, the chloromethylation of its parent hydrocarbon, m-xylene (1,3-dimethylbenzene), is a closely related and important industrial reaction catalyzed by strong acids.

Research has shown that strong organic acids can efficiently catalyze the chloromethylation of m-xylene using reagents like trioxane (B8601419) and hydrochloric acid under biphasic conditions. acs.orgresearchgate.netfigshare.com These catalysts are considered more environmentally conscious alternatives to traditional Lewis acids. acs.org The reaction typically yields a mixture of products, including chloromethyl-2,4-dimethylbenzene and 1,3-bis(chloromethyl)-4,6-dimethylbenzene. acs.orgresearchgate.net

The catalytic mechanism is thought to involve the formation of a chloromethyl carbocation-acid complex, which is stabilized by the strong organic acid. acs.orgfigshare.com This electrophilic species then attacks the electron-rich aromatic ring of m-xylene. The strength of the organic acid has a direct correlation with the reaction yield. acs.orgresearchgate.net

| Catalyst Name | Chemical Formula | Notes |

|---|---|---|

| Trichloroacetic acid | CCl₃COOH | Effective catalyst for the reaction. acs.orgresearchgate.net |

| Dichloroacetic acid | CHCl₂COOH | Effective catalyst for the reaction. acs.orgresearchgate.net |

| Trifluoroacetic acid | CF₃COOH | Effective catalyst for the reaction. acs.orgresearchgate.net |

| Methanesulfonic acid | CH₃SO₃H | Effective catalyst for the reaction. acs.orgresearchgate.net |

| Trifluoromethanesulfonic acid | CF₃SO₃H | Provides the highest yields (around 70% for the bis-chloromethylated product) due to its strong acidity. acs.orgresearchgate.net |

| p-Toluenesulfonic acid | p-CH₃C₆H₄SO₃H | Effective catalyst for the reaction. acs.orgresearchgate.net |

Reactivity Profile and Mechanistic Investigations

Electrophilic Aromatic Substitution (EAS) Pathways

The benzene (B151609) ring of 2-chloro-1,3-dimethylbenzene is subject to electrophilic attack, a process heavily influenced by the directing effects of its chloro and methyl substituents.

The reactivity and orientation of electrophilic aromatic substitution (EAS) on this compound are dictated by the combined influence of the chlorine atom and the two methyl groups. msu.edulibretexts.org Methyl groups are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. msu.edulkouniv.ac.in Conversely, the chlorine atom is a deactivating group due to its inductive electron-withdrawing effect, yet it also directs ortho and para due to resonance stabilization. libretexts.orgmsu.edu

In this compound, the two methyl groups and the chlorine atom collectively influence the regioselectivity of the reaction. The positions ortho and para to the methyl groups are activated, while the positions ortho and para to the chlorine are also directed for substitution. However, steric hindrance from the two methyl groups flanking the chlorine atom can significantly impact the approach of the electrophile. Electrophilic attack is generally favored at the position para to the chlorine atom due to reduced steric hindrance compared to the ortho positions.

The activating effect of the methyl groups generally outweighs the deactivating effect of the chlorine, making the ring more reactive than benzene, though less reactive than toluene. The directing power of the substituents determines the final product distribution, which can be influenced by reaction conditions such as temperature and the nature of the electrophile. msu.edu

| Substituent | Electronic Effect | Directing Influence | Impact on Reactivity |

|---|---|---|---|

| -CH₃ (Methyl) | Electron-donating (Inductive and Hyperconjugation) | Ortho, Para-directing | Activating |

| -Cl (Chloro) | Electron-withdrawing (Inductive), Electron-donating (Resonance) | Ortho, Para-directing | Deactivating |

The mechanism of electrophilic aromatic substitution proceeds through a two-step process involving the formation of a resonance-stabilized carbocation intermediate, known as a cyclohexadienyl cation or sigma complex. msu.eduminia.edu.eg In the case of this compound, the electrophile attacks the π-electron system of the aromatic ring to form this intermediate. The stability of the resulting cation is crucial in determining the reaction pathway.

The positive charge in the cyclohexadienyl cation is delocalized across the ring. The positions of the methyl and chloro substituents influence the stability of the various possible resonance structures. Attack at the positions ortho or para to the methyl and chloro groups allows for resonance structures where the positive charge is adjacent to these substituents, which can offer stabilization.

The second step of the EAS mechanism is the rearomatization of the cyclohexadienyl cation. msu.edu This typically involves the loss of a proton (H+) from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring. A base present in the reaction mixture facilitates this deprotonation. In some cases, particularly in nitration reactions, adducts can be formed where a nucleophile adds to the cyclohexadienyl cation. cdnsciencepub.com These adducts can then undergo rearomatization through elimination of a group other than a proton. cdnsciencepub.com

Computational chemistry provides valuable insights into the mechanisms of electrophilic aromatic substitution. Theoretical studies on substituted benzenes have been employed to analyze the structures and energies of reaction intermediates and transition states. researchgate.netresearchgate.net For this compound, these studies can predict the most likely sites of electrophilic attack by calculating the relative energies of the possible cyclohexadienyl cation intermediates.

Methods such as Density Functional Theory (DFT) can be used to model the potential energy surface of the reaction. nih.gov These calculations can help in understanding the regioselectivity by comparing the activation energies for attack at different positions on the ring. The calculated charge distribution in the neutral molecule and the stability of the various possible sigma complexes can explain the observed product ratios. nih.gov Furthermore, theoretical models can elucidate the role of the electrophile and any catalysts involved in the reaction, providing a detailed picture of the transition state structures. researchgate.net

Formation and Rearomatization of Cyclohexadienyl Cation Adducts

Nucleophilic Substitution Reactions

Aryl halides like this compound are generally unreactive towards nucleophilic substitution under standard conditions. However, under specific and often harsh conditions, substitution can occur through different mechanisms.

The nucleophilic aromatic substitution (SNAr) mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chlorine atom). pressbooks.pubmasterorganicchemistry.commsu.edu These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon nucleophilic attack. researchgate.net

In this compound, the methyl groups are electron-donating, which destabilizes the negative charge of the Meisenheimer complex. classace.io This electronic deactivation makes the SNAr pathway highly unfavorable. Therefore, direct displacement of the chlorine atom by a nucleophile via the SNAr mechanism is not a feasible reaction pathway for this compound under normal conditions. classace.io

An alternative pathway for nucleophilic substitution on aryl halides is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. msu.edumsu.edumasterorganicchemistry.com This mechanism is favored by very strong bases and typically requires a hydrogen atom ortho to the leaving group. The base abstracts this proton, leading to the elimination of the halide and the formation of a benzyne triple bond within the aromatic ring. The nucleophile then adds to the benzyne, followed by protonation to yield the substituted product. pressbooks.pub

For this compound, the two methyl groups are located at the positions ortho to the chlorine atom. classace.io This structural arrangement presents a significant challenge for the elimination-addition mechanism. Firstly, there are no hydrogen atoms ortho to the chlorine that can be abstracted by a strong base to initiate the elimination step. Secondly, the bulky methyl groups create substantial steric hindrance, which would impede the approach of the base and the subsequent formation of the planar benzyne intermediate. classace.io Due to both electronic deactivation from the methyl groups and the lack of ortho-hydrogens combined with steric hindrance, this compound is effectively inert to nucleophilic substitution via the elimination-addition mechanism. classace.io

| Mechanism | Feasibility for this compound | Reasoning |

|---|---|---|

| SNAr (Addition-Elimination) | Highly Unfavorable | Electron-donating methyl groups destabilize the Meisenheimer complex. classace.io |

| Elimination-Addition (Benzyne) | Inert | No ortho-hydrogens for elimination; significant steric hindrance from methyl groups. classace.iomasterorganicchemistry.com |

Investigations into Nucleophilic Aromatic Substitution (SNAr) with Chlorine Displacement

Functional Group Transformations

The presence of both activated methyl groups and a reactive chlorine atom on the benzene ring allows for a range of functional group transformations.

Oxidation Reactions of Aromatic Methyl Groups to Carboxyl and Other Functionalities

The methyl groups of this compound are susceptible to oxidation, a common reaction for alkyl groups attached to an aromatic ring. This transformation typically requires strong oxidizing agents. The benzylic position (the carbon atom directly attached to the aromatic ring) is the site of oxidation. masterorganicchemistry.com If a hydrogen atom is present at the benzylic position, the entire alkyl chain can be oxidized to a carboxylic acid group (-COOH). masterorganicchemistry.comwikipedia.org

Common reagents for this type of oxidation include potassium permanganate (B83412) (KMnO₄) or alkali metal dichromates. masterorganicchemistry.com Regardless of the alkyl chain's length, treatment with these reagents typically results in the formation of a benzoic acid derivative. wikipedia.org In the case of this compound, the oxidation of both methyl groups would lead to the formation of 2-chloroisophthalic acid.

While this specific transformation is a fundamental reaction in organic chemistry, detailed studies focusing solely on this compound are not extensively documented in the provided sources. However, related processes highlight the feasibility of this reaction. For instance, in a multi-step synthesis of 1-aminoanthraquinone, a dimethyldiphenylmethane derivative undergoes oxidation of its methyl groups to carboxyl groups as a key step. google.com This oxidation is achieved using agents like potassium dichromate or potassium permanganate. google.com

Oxidation of Alkylbenzenes

| Reagent | Product Functional Group |

|---|---|

| Potassium Permanganate (KMnO₄) | Carboxylic Acid (-COOH) |

| Sodium Dichromate (Na₂Cr₂O₇) | Carboxylic Acid (-COOH) |

Reactivity of the Aromatic Chlorine Atom in Further Derivatization

The chlorine atom on the aromatic ring of this compound is a key site for further molecular elaboration. As an aryl halide, it can participate in several important classes of reactions.

One major pathway is nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile replaces the chlorine atom. The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the halogen, which stabilize the intermediate Meisenheimer complex. msu.edu While this compound itself lacks such strong activating groups, its chlorine atom can be substituted under specific, often forcing, conditions.

A more synthetically valuable application involves the use of this compound in transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. The compound is a known substrate for the Suzuki coupling reaction, where it is coupled with an arylboronic acid in the presence of a palladium catalyst to form biaryl compounds. chemicalbook.comsigmaaldrich.com This method is highly efficient for creating complex molecular architectures.

Complex Organic Reactions

This compound serves as a substrate in several sophisticated organic reactions, leading to the formation of complex molecules with significant synthetic value.

Oxidation-Reduction Reactions with Aromatic Nitro Compounds (e.g., Hydride Transfer Mechanisms)

In a notable and complex reaction, this compound can react with aromatic nitro compounds in a superacidic medium. rsc.org Research has shown that when this compound is heated with 1,4-dinitrobenzene (B86053) in 99% trifluoromethanesulfonic acid, it undergoes an oxidation-reduction process. rsc.org

The reaction mechanism is believed to involve a rate-determining hydride transfer from the chloroxylene to the protonated nitro compound. rsc.org This initial step is followed by a cascade of benzylations, debenzylations, and further oxidation steps. The ultimate product isolated after quenching the reaction is tris(4-chloro-3,5-dimethylphenyl)methanol, obtained in a 45% yield. rsc.org This demonstrates a unique reactivity profile where the methyl group acts as a hydride donor under strongly acidic conditions.

Reaction with 1,4-Dinitrobenzene

| Reactant | Co-reactant | Medium | Temperature | Product | Yield |

|---|

Cyano Functionalization via Palladium-Catalyzed Cyanation

The chlorine atom of this compound can be efficiently replaced with a cyano (-CN) group through a palladium-catalyzed cyanation reaction. chemicalbook.comsigmaaldrich.cominnospk.comscientificlabs.ie This transformation is a powerful tool for introducing a nitrile functionality, which is a versatile precursor for other groups like carboxylic acids, amines, and amides.

The reaction typically involves a palladium catalyst, a cyanide source such as potassium cyanide (KCN) or zinc cyanide (Zn(CN)₂), and a suitable ligand and base. The product of this reaction is 2,6-dimethylbenzonitrile, a valuable intermediate for pharmaceuticals and other fine chemicals. innospk.com

Palladium-Catalyzed Cyanation

| Substrate | Reagents | Product | Application of Product |

|---|

Synthesis of Poly-ortho-substituted Biaryls

The synthesis of sterically hindered biaryls, particularly those with multiple substituents in the ortho positions, is a significant challenge in organic chemistry. This compound serves as a key building block in addressing this challenge through Suzuki-Miyaura cross-coupling reactions. researchgate.netnih.gov

Research has demonstrated that di-ortho-substituted aryl chlorides, including this compound, can be successfully coupled with phenylboronic acid. researchgate.netnih.gov Using an in-situ generated catalyst from Pd(OAc)₂ and a non-C₂-symmetric bis-benzimidazolium salt, the corresponding poly-ortho-substituted biaryl product was synthesized in yields ranging from 46-60%. researchgate.netnih.gov This demonstrates the utility of this compound in constructing sterically congested molecular frameworks that are often found in pharmaceuticals and materials science. oregonstate.edu

Suzuki-Miyaura Coupling for Biaryl Synthesis

| Aryl Chloride | Coupling Partner | Catalytic System | Product | Yield |

|---|

Spectroscopic and Advanced Analytical Characterization in Research

High-Resolution Spectroscopic Analysis

Spectroscopic methods provide detailed information about the molecular structure and connectivity of 2-chloro-1,3-dimethylbenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a cornerstone for the structural confirmation of this compound.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. For this compound, the aromatic protons typically appear in the range of δ 6.8–7.2 ppm, while the methyl group protons resonate at approximately δ 2.3–2.5 ppm. The exact chemical shifts can vary slightly depending on the solvent used. carlroth.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. libretexts.org Carbonyl carbons, if present as impurities, are easily identifiable as they appear far downfield (160-220 δ). libretexts.org The chemical shifts for the carbon atoms in this compound are influenced by the attached chlorine and methyl groups.

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ) Range (ppm) | Typical Multiplicity |

|---|---|---|

| ¹H | 6.8 - 7.2 | Multiplet |

| 2.3 - 2.5 | Singlet | |

| ¹³C | Varies | Not applicable |

Note: Specific chemical shifts can be influenced by solvent and experimental conditions. carlroth.com

Mass Spectrometry (MS, LC-MS, UPLC-MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, further confirming its identity.

Mass Spectrometry (MS): In electron ionization mass spectrometry, this compound exhibits a molecular ion peak at an m/z of approximately 140.61, corresponding to its molecular weight. nist.gov The fragmentation pattern provides additional structural information. Common fragments include the loss of a chlorine atom or a methyl group. The most prominent peak in the mass spectrum is often observed at m/z 105, with the second highest at m/z 140. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): Coupling liquid chromatography with mass spectrometry allows for the separation of this compound from a mixture, followed by its detection and identification. bldpharm.com These techniques are particularly useful for the analysis of complex samples and for identifying trace-level impurities. For LC-MS applications, formic acid is often used in the mobile phase to ensure compatibility. sielc.comsielc.com

Table 2: Key Mass Spectrometry Data for this compound

| Technique | Parameter | Value |

|---|---|---|

| MS | Molecular Ion Peak (m/z) | ~140.6 |

| GC-MS | Top Peak (m/z) | 105 |

| Second Highest Peak (m/z) | 140 | |

| Third Highest Peak (m/z) | 103 |

Source: NIST Mass Spectrometry Data Center nih.gov

Chromatographic Separation and Purity Determination

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from its isomers and other impurities.

High-Performance Liquid Chromatography (HPLC) Method Development for Analysis and Impurity Isolation

HPLC is a versatile technique for the analysis and purification of this compound.

Method Development: Reverse-phase HPLC methods are commonly employed for the separation of this compound. sielc.com A typical mobile phase consists of a mixture of acetonitrile (B52724) and water. sielc.com For applications requiring mass spectrometry detection, phosphoric acid in the mobile phase is replaced with a compatible alternative like formic acid. sielc.comsielc.com The use of columns with smaller particle sizes (e.g., 3 µm) can facilitate faster UPLC applications. sielc.com

Impurity Isolation: Preparative HPLC is a valuable tool for isolating impurities present in batches of this compound. ijpsonline.com This allows for the structural characterization of unknown impurities by other analytical techniques. The scalability of HPLC methods makes them suitable for both analytical and preparative purposes. sielc.comsielc.com

Gas Chromatography (GC) for Purity Assessment and Isomer Differentiation

Gas chromatography is a high-resolution technique well-suited for determining the purity of volatile compounds like this compound and for separating its various isomers. nist.gov

Purity Assessment: GC analysis can confirm the purity of this compound, with some commercial grades available at over 98.0% purity as determined by this method. tcichemicals.com It is also used to ensure that monochlorinated products are the primary component, with the formation of dichloro derivatives being minimized.

Isomer Differentiation: GC is particularly effective in separating positional isomers of chlorodimethylbenzene. For instance, the chlorination of 1,3-dimethylbenzene can yield both this compound and its isomer, 1-chloro-2,4-dimethylbenzene. GC can effectively resolve these isomers, allowing for their individual quantification. The Kovats retention index, an experimental value derived from GC, helps in the identification of these isomers. For example, 1-chloro-2,3-dimethylbenzene (B150846) has a standard non-polar Kovats retention index of 1046. nih.gov

Computational Chemistry Data and Predictive Modeling

Computational chemistry provides valuable theoretical insights into the properties of this compound, complementing experimental data.

Predictive models can estimate various physicochemical properties. For instance, the topological polar surface area (TPSA) is calculated to be 0.0 Ų. ambeed.com Lipophilicity, often expressed as LogP, is another important parameter. Different computational methods provide slightly varying LogP values; for example, XLOGP3 is calculated at 2.96. chemscene.com These computational tools aid in understanding the molecule's behavior and reactivity, such as its steric hindrance which influences its performance in cross-coupling reactions.

Table 3: Computationally Predicted Properties of this compound

| Property | Predicted Value | Method/Source |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 0.0 Ų | Ertl P. et al. 2000 J. Med. Chem. |

| LogP (Consensus) | 3.3 | Multiple computational models |

| Molar Refractivity | 41.38 | Moriguchi I. et al. 1992 Chem. Pharm. Bull. |

Data sourced from computational chemistry databases. ambeed.com

Application of Computed Descriptors in Structural and Reactivity Predictions

In the field of computational chemistry and chemoinformatics, computed molecular descriptors are essential tools for predicting the structural and reactivity properties of chemical compounds. These descriptors provide quantitative information that can be correlated with experimental behavior, a methodology known as Quantitative Structure-Activity Relationship (QSAR). For this compound, computational methods are crucial for understanding how its specific atomic arrangement influences its chemical behavior.

The structure of this compound, a di-ortho-substituted aromatic compound, features significant steric hindrance around the chlorine atom due to the two adjacent methyl groups. This steric profile is a dominant factor in its reactivity, particularly in cross-coupling and electrophilic substitution reactions. Computational models utilize descriptors to predict this influence. For example, steric and electronic descriptors can help explain why this compound may be a challenging substrate in certain catalytic reactions.

QSAR studies on substituted benzenes often employ a range of descriptors to model properties like toxicity or biological activity. These can include hydrophobicity parameters (log Kow), molecular weight, and quantum chemical descriptors like the energy of the lowest unoccupied molecular orbital (ELUMO). Such models confirm that hydrophobic, electrostatic, and hydrogen-bonding interactions play key roles in the activity of substituted benzenes. While specific QSAR models for this compound are not extensively detailed in the provided results, the principles are directly applicable. Descriptors calculated for this molecule, such as its octanol-water partition coefficient (XLogP3-AA) and molecular weight, are fundamental inputs for such predictive models.

Furthermore, advanced computational studies use methods like Density Functional Theory (DFT) to analyze frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential maps. These calculations help identify the most likely sites for nucleophilic and electrophilic attack, thereby predicting the molecule's reactivity in various chemical environments. Computational analysis can also explain unusual bond characteristics and their effect on reactivity, as demonstrated in studies of other chlorinated heterocyclic compounds.

Below is a table of selected computed descriptors for this compound, which are foundational for structural and reactivity predictions.

| Descriptor | Value | Source |

|---|---|---|

| Molecular Formula | C8H9Cl | |

| Molecular Weight | 140.61 g/mol | |

| IUPAC Name | This compound | |

| InChI Key | VDXLAYAQGYCQEO-UHFFFAOYSA-N | |

| Canonical SMILES | CC1=C(C(=CC=C1)C)Cl | |

| XLogP3-AA (Octanol-Water Partition Coefficient) | 3.3 | |

| Complexity | 80.6 |

Utilization in Analytical Method Development and Validation

This compound serves as a valuable compound in the development and validation of analytical methods, particularly in chromatography. Its defined chemical properties make it suitable for use in establishing and testing separation techniques.

The analysis of this compound has been demonstrated using reverse-phase high-performance liquid chromatography (HPLC). A specific method employs a mobile phase consisting of acetonitrile (MeCN), water, and an acid like phosphoric or formic acid. Such HPLC methods are scalable and can be adapted for preparative separation to isolate impurities or for use in pharmacokinetic studies. The development of reliable HPLC methods is crucial for quantifying aromatic and chlorinated pollutants in various matrices, including environmental samples.

While this compound itself is used in method development, structurally related compounds are often employed as certified reference standards. For instance, compounds like 2-(2-chloroethyl)-1,3-dimethylbenzene (B1611320) and 2-(Chloromethyl)-5-(1,1-dimethylethyl)-1,3-dimethylbenzene are produced under stringent quality standards (e.g., ISO/IEC 17025) for use in analytical method development, validation, and quality control during pharmaceutical manufacturing. This indicates the importance of the chlorinated dimethylbenzene chemical class in ensuring the accuracy and reliability of analytical testing.

In addition to liquid chromatography, gas chromatography-mass spectrometry (GC-MS) is a standard and highly selective technique for the analysis of volatile organic compounds like benzene (B151609) derivatives and chlorinated hydrocarbons. The NIST Mass Spectrometry Data Center contains GC-MS data for this compound, confirming its suitability for this analytical approach.

The table below summarizes an example of an analytical method developed for this compound.

| Parameter | Description | Source |

|---|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) | |

| Mode | Reverse Phase (RP) | |

| Column | Newcrom R1 | |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS-compatibility) | |

| Applications | Impurity isolation, preparative separation, pharmacokinetics |

Applications in Advanced Organic Chemistry and Applied Research

Intermediates in Pharmaceutical Synthesis Research

Information regarding the specific application of 2-Chloro-1,3-dimethylbenzene as a building block for anti-inflammatory, antihistaminic, and novel anti-cancer agents, or as a reference standard in drug development, is not extensively detailed in available research. Similarly, its direct role in the synthesis of pharmacologically active benzisoxazoloxy acetic acids is not prominently documented.

Role in Synthesis of Pharmacologically Active Benzisoxazoloxy Acetic Acids (analogous compounds)

Intermediates in Agrochemical Development

The structural characteristics of this compound make it a valuable intermediate in the production of various agrochemicals.

This compound serves as a crucial starting material in the synthesis of certain pesticides. It is a notified existing chemical substance in Australia, where it is used for chemical synthesis and as a component of a herbicide. The compound's primary application in this sector is as an intermediate in the manufacturing of other chemicals. Specifically, it is a key component in the production of the herbicide Xylachlor, which is used for pre-emergence control of annual grasses and some broad-leaved weeds in crops like corn and soybeans. The synthesis of Xylachlor involves the reaction of 2,6-dimethylaniline, which can be derived from this compound.

Studies on Enzymatic Degradation of Related Agrochemical Compounds

While specific studies focusing exclusively on the enzymatic degradation of this compound as an agrochemical are not extensively documented, significant research exists on the microbial breakdown of structurally similar chlorinated aromatic compounds, which provides insight into potential bioremediation pathways. Many agrochemicals, such as herbicides and pesticides, are organochlorine compounds. nih.govmdpi.com The microbial degradation of these substances is a critical area of environmental research, as these compounds can persist in soil and water. nih.govresearchgate.net

Microorganisms, particularly bacteria and fungi, have evolved enzymatic systems to break down chlorinated hydrocarbons. nih.govmdpi.com The degradation of chlorinated phenolic compounds, for instance, is largely attributed to bacteria equipped with dehalogenase and dioxygenase enzymes. jst.go.jp The primary mechanism involves two key enzymatic steps:

Dehalogenation : This initial step involves the removal of chlorine atoms from the aromatic ring, a reaction catalyzed by dehalogenase enzymes. This is crucial as it reduces the toxicity of the compound and makes the aromatic ring more susceptible to cleavage. jst.go.jp

Aromatic Ring Cleavage : Following dehalogenation, dioxygenase enzymes catalyze the hydroxylation and subsequent cleavage of the benzene (B151609) ring. jst.go.jp For many chlorinated aromatic compounds, degradation proceeds via a chlorocatechol intermediate, which is then cleaved through an ortho or meta pathway to enter central metabolic cycles like the tricarboxylic acid cycle. epa.gov

Research on related compounds supports these pathways. For example, Pseudomonas putida has been shown to metabolize chlorotoluene isomers, converting them into corresponding chlorocatechols. epa.gov Similarly, bacterial strains like Sphingobium are known to possess genes for both dehalogenases and dioxygenases, enabling them to metabolize a range of chloroaromatic and polycyclic aromatic hydrocarbons. researchgate.netjst.go.jp Studies on the disinfectant chloroxylenol (PCMX), a chlorinated xylene derivative, identified Sphingobium as a key bacterial population responsible for its breakdown via dehalogenation and aromatic ring hydroxylation. jst.go.jp The enzymatic degradation of pesticides is a widely studied field, with enzymes like oxidoreductases and hydrolases playing a major role in detoxifying chlorinated compounds in soil. nih.gov

Table 1: Key Enzymes and Microbial Genera in the Degradation of Chlorinated Aromatic Compounds

| Enzyme Class | Function | Relevant Microbial Genera | Related Substrates | Citations |

|---|---|---|---|---|

| Dehalogenases | Catalyze the removal of chlorine atoms from the aromatic ring. | Sphingobium, Xanthomonas | Chlorinated phenolic compounds, Haloalkanes | researchgate.netjst.go.jp |

| Dioxygenases | Catalyze the insertion of two oxygen atoms to hydroxylate and cleave the aromatic ring. | Pseudomonas, Sphingobium | Toluene, Chlorobenzene (B131634), Chlorotoluenes | researchgate.netepa.gov |

| Oxidoreductases | Mediate degradation through broad oxidation-reduction reactions. | Pseudomonas, Burkholderia | Chlorinated phenols, various pesticides | nih.gov |

| Hydrolases | Mediate degradation through hydrolysis reactions. | Pseudomonas, Flavobacterium | Organophosphate pesticides, various esters | nih.govresearchgate.net |

Materials Science and Dye Chemistry

This compound serves as a valuable precursor in the synthesis of certain azo dyes and pigments. guidechem.comcymitquimica.com Azo compounds, which are characterized by the functional group R−N=N−R′, constitute the largest and most versatile class of synthetic organic colorants. europa.eumdpi.com The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich component such as a phenol (B47542) or another amine. europa.eu

While this compound itself is not a primary amine, it is readily converted into derivatives that are used in dye synthesis. The most common pathway involves the conversion of the chloroxylene to its corresponding aniline (B41778) derivative, 2,6-dimethylaniline. solubilityofthings.com This transformation makes it a key building block for specific colorants.

A direct application involves its use in creating coupling components. For instance, 1-(2'-chloro-6'-methyl-phenyl)-3-methyl-5-pyrazolone, a direct derivative of this compound, is used as a coupling component to produce yellow azo dyes with good fastness properties. google.com In this process, a different aromatic amine is diazotized and then reacted with the pyrazolone (B3327878) derivative to form the final dye molecule. google.com The presence of the chloro and methyl groups on the phenyl ring of the coupling component can modulate the final color and improve the stability and performance properties of the dye. google.com The use of various dimethylaniline isomers is common in the production of azo dyes, highlighting the industrial relevance of this class of compounds. lcms.cz

Table 2: Aromatic Amine Precursors in Azo Dye Synthesis

| Precursor Compound | CAS Number | Role in Dye Synthesis | Example of Use | Citations |

|---|---|---|---|---|

| 2,6-Dimethylaniline | 87-62-7 | Diazotization Component | Used as a starting amine for diazotization and coupling to form various azo colorants. | solubilityofthings.comscirp.org |

| 1,3-Phenylenediamine-4-sulfonic acid | 88-63-1 | Diazo Component | Diazotized and coupled with pyrazolone derivatives. | google.com |

| o-Anisidine | 90-04-0 | Starting Material | Used in the synthesis of CI 12150, may be present as an impurity. | europa.eu |

| 4-Aminoazobenzene | 60-09-3 | Banned Amine | A regulated aromatic amine that can be released from certain azo colorants. | lcms.czsgs.com |

This compound is a suitable monomer for derivatization and use in the synthesis of functional polymers, including high-performance polyphenylene networks. The reactivity of its carbon-chlorine (C-Cl) bond makes it an excellent substrate for various cross-coupling reactions, which are fundamental to modern polymer chemistry.

One of the most powerful methods for forming carbon-carbon bonds between aromatic rings is the Suzuki coupling reaction, which pairs an aryl halide with an arylboronic acid in the presence of a palladium catalyst. this compound can participate as the aryl halide component in such reactions to form biaryl compounds, which are the repeating units of polyphenylene chains. Although the steric hindrance from the two adjacent methyl groups can pose a challenge, specialized catalyst systems have been developed to achieve good yields even with such sterically hindered substrates.

Furthermore, nickel-catalyzed cross-coupling reactions, such as those developed by Colón, are highly effective for synthesizing polyphenylenes from chloro-aromatic monomers. mdpi.com These methods can be applied to various starting materials to create complex polymer architectures, including sulfonated polyphenylene (sPP) block copolymers used in applications like proton exchange membranes. mdpi.com The synthesis often involves the in situ generation of a Ni(0) catalyst from an inexpensive Ni(II) salt, which then facilitates the polymerization of dichlorinated monomers. mdpi.com While specific examples may use dichlorobenzenes or dichlorobenzenesulfonates, the underlying chemistry is directly applicable to this compound for creating tailored polyphenylene structures. Related polymers like polyphenylene sulfide (B99878) (PPS) are also synthesized using dichlorobenzene monomers, further demonstrating the utility of chloroarenes in advanced polymer production. mdpi.com

Starting Material for Azo Dyes and Pigments

Role as a Solvent or Reaction Medium in Specialized Syntheses

This compound can function as a specialized solvent or reaction medium, particularly in syntheses that require high temperatures. guidechem.comcymitquimica.com Its utility as a solvent is dictated by its physical properties, including a high boiling point of 186 °C and its nature as a relatively nonpolar aromatic compound. echemi.com These characteristics make it suitable for reactions where reactants have limited solubility in common solvents or where elevated temperatures are needed to drive a reaction to completion.

An example of its application is in high-temperature manufacturing processes. For instance, a related isomer, 1,2,4-trichlorobenzene, is used as a high-boiling solvent in a reaction to produce 2,6-dimethylchlorobenzene (a synonym for this compound), where the product is distilled from the reaction mixture at 190 °C. echemi.com This demonstrates the stability of chlorinated aromatic compounds under harsh reaction conditions, making them suitable as media for such processes.

Additionally, chlorinated benzenes and xylenes (B1142099) are employed as diluents or solvents in certain industrial chlorination reactions. google.com They can help control reaction rates and manage heat, while remaining largely unreactive under specific catalytic conditions. google.com In the textile industry, xylene is used as a solvent to extract certain types of disperse dyes from fibers, showcasing the utility of xylene derivatives in extraction and processing applications. sgs.com The combination of thermal stability and moderate solvent power allows this compound to serve as a niche solvent in specialized organic and industrial syntheses. guidechem.comcymitquimica.com

Environmental Degradation Pathways and Mechanisms

The breakdown of this compound in the environment can occur through both biological and non-biological processes.

Chlorinated aromatic compounds, including this compound, are subject to various degradation processes in the environment. Research into these pathways is crucial for predicting their persistence and impact.

Biotransformation, or breakdown by living organisms, is a key mechanism. For instance, certain bacteria can degrade chlorobenzene, a related compound, by using monooxygenases to metabolize it. nih.gov This process involves the insertion of an oxygen atom into the chlorobenzene molecule, initiating its breakdown. nih.gov Studies on similar chlorinated compounds have shown that microorganisms can transform them, although the specific pathways for this compound are not as extensively documented. The presence of chlorine atoms on the benzene ring, a characteristic of this compound, often makes these compounds more resistant to degradation compared to their non-chlorinated counterparts. toxicfreefuture.org

Abiotic degradation, which does not involve living organisms, also plays a role. One such process is photodegradation, where the compound is broken down by exposure to UV light. The rate and extent of this degradation depend on environmental conditions. Additionally, hydrolysis, the reaction with water, can be a degradation pathway for some chlorinated compounds, although it is not considered a significant process for this compound under normal environmental conditions. epa.gov

The persistence of a chemical refers to its ability to resist degradation and remain in the environment for extended periods. The octanol-water partition coefficient (Log P), which ranges from 2.3 to 3.53 for this compound, indicates a moderate tendency to associate with fatty tissues and organic matter in soil and sediment, suggesting a potential for bioaccumulation.

While specific data on the persistence and degradability of this compound is limited, information from safety data sheets often states that there is no available information on these specific parameters. thermofisher.comsigmaaldrich.comfishersci.com However, the general characteristics of chlorinated aromatic hydrocarbons suggest they can be persistent in the environment. toxicfreefuture.org Their resistance to breakdown can lead to their accumulation in soil and aquatic systems. toxicfreefuture.org

Studies on Biotransformation and Abiotic Degradation of Chlorinated Aromatic Compounds

Ecotoxicological Impact Assessment

The ecotoxicological impact of this compound involves its potential harm to living organisms and ecosystems.

Information regarding the specific toxicity of this compound to aquatic organisms is not extensively detailed in readily available literature. sigmaaldrich.comangenechemical.com However, for the broader category of chlorobenzenes, there is a general trend of increasing toxicity to aquatic life with a greater number of chlorine substitutions on the benzene ring. epa.gov The potential acute hazard for chlorobenzenes is considered moderate for fish and high for aquatic invertebrates and plants. epa.gov One source indicates that 1,3-dichlorobenzene (B1664543), a related compound, is toxic to aquatic life with long-lasting effects. nih.gov Given that this compound is a chlorinated aromatic hydrocarbon, it is prudent to consider its potential for aquatic toxicity.

The potential for soil and groundwater contamination by this compound is a significant concern. Chlorinated solvents are frequently found as contaminants in these environments. nih.gov The mobility of a chemical in soil is influenced by its tendency to adsorb to soil particles. Compounds with moderate lipophilicity, like this compound, can be mobile in soil and have the potential to leach into groundwater.

Studies on volatile organic compounds (VOCs) have shown that compounds like 1,3-dichlorobenzene can have a high potential for contaminating groundwater, particularly through subsurface infiltration. epa.gov While the specific behavior of this compound is not detailed, its classification as a volatile organic compound suggests a similar potential for environmental contamination. The presence of such compounds in soil can act as a long-term source of groundwater pollution. epa.gov

Risk Assessment and Environmental Standards Development

Currently, there are no specific, widely established environmental quality standards (EQS) for this compound. However, regulatory bodies set standards for related compounds and classes of chemicals. For example, environmental quality standards exist for various dichlorobenzenes and dimethylbenzenes (xylenes) in watercourses. umweltbundesamt.de In Illinois, there are established Tier 1 soil gas and groundwater remediation objectives for numerous volatile organic compounds, including various dichlorobenzenes, to protect against indoor inhalation exposure. ilga.gov The development of such standards for this compound would require more comprehensive data on its environmental fate, persistence, and toxicity. Risk assessments for chemicals like this often rely on data from similar compounds to estimate potential risks to human health and the environment.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₉Cl |

| Molecular Weight | 140.61 g/mol |

| Appearance | Clear colorless to light yellow liquid |

| Boiling Point | 182-183 °C |

| Melting Point | -36 °C |

| Density | 1.061 g/mL at 25 °C |

| Log P (octanol-water partition coefficient) | 2.3 to 3.53 |

| Flash Point | 63 °C |

| Data sourced from multiple references. chemicalbook.comsigmaaldrich.cominnospk.com |

Environmental Fate and Ecotoxicological Research

Ecotoxicological Research

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that predict the physicochemical and toxicological properties of chemicals based on their molecular structure. These models are frequently used in environmental risk assessment to estimate the fate and potential concentrations of substances in various environmental compartments, thereby filling data gaps without the need for extensive experimental testing. regulations.gov For 2-Chloro-1,3-dimethylbenzene, QSAR models, such as those integrated into the Estimation Programs Interface (EPI) Suite™, have been employed to predict its environmental distribution and persistence. europa.eu

Detailed research findings from a registration dossier submitted to the European Chemicals Agency (ECHA) provide specific predictions for this compound based on the EPI Suite™ (2018) prediction model. europa.eu The Mackay fugacity model, a level III model within EPI Suite™, was used to estimate the partitioning of the chemical when released into the environment. According to this model, if the substance is released into the environment, it is predicted to predominantly partition into water. europa.eu

The model also predicted the degradation half-life of this compound in different environmental compartments. These predictions are crucial for assessing the persistence of the substance and the potential for long-term exposure to aquatic and sediment-dwelling organisms. The half-life in water is estimated to be 15 days (360 hours), suggesting that the chemical is not persistent in the aquatic environment. europa.eu In contrast, the predicted half-life in sediment is significantly longer at 135 days (3240 hours). europa.eu

These QSAR-based predictions provide valuable insights into the likely environmental behavior of this compound, indicating that while it may not persist in the water column, it has the potential to accumulate and persist in sediment.

Data Tables

The following tables summarize the QSAR predictions for this compound from the EPI Suite™ model.

Table 1: Predicted Environmental Partitioning via Mackay Fugacity Model (Level III)

| Environmental Compartment | Predicted Partitioning (%) |

| Water | 30.6 |

| Sediment | Data not specified in source |

| Soil | Data not specified in source |

| Air | Data not specified in source |

| Source: ECHA Registration Dossier europa.eu |

Table 2: Predicted Environmental Half-Life

| Environmental Compartment | Predicted Half-Life (days) | Predicted Half-Life (hours) |

| Water | 15 | 360 |

| Sediment | 135 | 3240 |

| Source: ECHA Registration Dossier europa.eu |

Future Research Directions and Emerging Trends

Development of Green and Sustainable Synthetic Routes

Future research is increasingly directed towards the development of environmentally benign synthetic methodologies for 2-Chloro-1,3-dimethylbenzene and its derivatives. The core principles of green chemistry, such as waste reduction, the use of less hazardous chemicals, and energy efficiency, are central to this effort.

Key areas of investigation include:

Alternative Solvents: A major focus of green chemistry is to replace hazardous organic solvents with greener alternatives. semanticscholar.org Research into using solvents like water, supercritical CO2, or bio-derived solvents such as limonene (B3431351) and cyrene for the synthesis and reactions of this compound could significantly reduce the environmental footprint of its production processes. semanticscholar.org

Biocatalytic Methods: The use of enzymes, or biocatalysis, presents an eco-friendly alternative to traditional chemical synthesis. Exploring halogenase enzymes for the specific chlorination of m-xylene (B151644) could offer high selectivity under mild conditions, minimizing byproduct formation and energy consumption.

Catalyst Recovery and Reuse: Developing synthetic protocols where catalysts can be easily recovered and reused is a key green chemistry objective. scholarsresearchlibrary.com For instance, using catalysts supported on solid matrices or magnetically recoverable nanoparticles can simplify purification processes and reduce waste. acs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) is crucial. rsc.org Future research will likely focus on addition reactions and catalytic cycles that minimize the generation of stoichiometric byproducts.

Table 1: Comparison of Conventional vs. Green Synthetic Approaches

| Feature | Conventional Synthesis | Green/Sustainable Approach | Potential Benefits |

| Solvents | Volatile Organic Compounds (VOCs) like chloroform, xylene. scholarsresearchlibrary.com | Water, supercritical fluids, bio-solvents. semanticscholar.org | Reduced toxicity and environmental pollution. semanticscholar.org |

| Catalysts | Homogeneous Lewis acids (e.g., AlCl3, SbCl5). google.com | Heterogeneous catalysts, biocatalysts (enzymes), photocatalysts. acs.org | Easier separation, reusability, milder reaction conditions, higher selectivity. acs.org |

| Reagents | Stoichiometric and often hazardous reagents (e.g., thionyl chloride). scholarsresearchlibrary.com | Catalytic amounts of reagents, molecular iodine as an oxidant. semanticscholar.org | Reduced waste, improved safety. semanticscholar.org |

| Energy | Often requires high temperatures and pressures. scholarsresearchlibrary.comgoogle.com | Ambient temperature and pressure, use of microwave or light energy. rsc.org | Lower energy consumption, reduced costs. stlawu.edu |

Advanced Computational Modeling for Reaction Prediction and Design

Computational chemistry is a powerful tool for gaining deeper insights into the electronic structure, reactivity, and reaction mechanisms of chemical compounds. Advanced computational modeling is poised to accelerate the development of new applications for this compound.

Future research in this area will likely involve:

Density Functional Theory (DFT) Calculations: DFT can be used to predict molecular properties such as electron density distribution, which is influenced by the methyl and chloro substituents on the benzene (B151609) ring. These calculations help in understanding the compound's reactivity and can predict the outcomes of reactions like nucleophilic substitution or electrophilic attack. researchgate.net

Mechanism Elucidation: Computational models can map out the potential energy surfaces of reactions involving this compound. This allows for the detailed study of reaction intermediates and transition states, which is crucial for optimizing reaction conditions and catalyst design. researchgate.net For example, modeling can clarify the mechanism of palladium-catalyzed coupling reactions, accounting for the steric hindrance imparted by the di-ortho-substituted structure.

Predictive Modeling for Bioactivity: By modeling the interactions of this compound derivatives with biological targets like enzymes and receptors, researchers can predict potential bioactivity. vulcanchem.com This in-silico screening can guide the synthesis of new drug candidates, saving significant time and resources. vulcanchem.com

Exploration of Novel Catalytic Systems for Functionalization

The steric hindrance in this compound presents a challenge for its chemical transformations, making the development of highly efficient and selective catalysts a priority.

Emerging trends in catalysis include:

Advanced Palladium Catalysis: While palladium-catalyzed Suzuki and cyanation reactions are known, research continues to develop more robust catalyst systems. chemicalbook.comsigmaaldrich.com This includes the design of specialized phosphine (B1218219) ligands that can enhance catalyst activity and stability, even with sterically hindered substrates like this compound. researchmap.jp

Photocatalysis: Visible-light-driven photocatalysis offers a mild and sustainable method for chemical transformations. The use of ruthenium-based or other photocatalysts could enable C-H bond activation or other functionalizations under ambient conditions, improving regioselectivity and reducing energy input.

Magnetically Recoverable Nanocatalysts: Supporting palladium or other metal nanoparticles on a magnetic core (e.g., iron oxide) creates catalysts that are highly active and can be easily separated from the reaction mixture using an external magnet. acs.org These systems have shown high efficiency and reusability (up to 25 times) in reactions like hydrogenation and could be adapted for cross-coupling reactions involving this compound. acs.org

Biocatalytic Systems: Enzymes like lignin (B12514952) peroxidase (LiP) have been shown to oxidize aromatic compounds. nih.gov Research into using LiP or other oxidoreductases, potentially with cofactors like 2-chloro-1,4-dimethoxybenzene, could lead to novel biocatalytic methods for the functionalization of this compound. nih.gov

Table 2: Emerging Catalytic Systems for this compound

| Catalytic System | Description | Key Advantages | Research Focus |

| Functionalized Phosphine Ligands | Palladium catalysts with bulky, electron-rich phosphine ligands (e.g., with a pentaarylbenzene moiety). researchmap.jp | High tolerance for sterically hindered substrates, achieving high yields (>99%) at low catalyst loadings. researchmap.jp | Overcoming steric hindrance in tetra-ortho-substituted biaryl synthesis. researchmap.jp |

| Magnetically Recoverable Nanocatalysts | Palladium nanoparticles supported on silica-coated iron oxide. acs.org | High activity, excellent recyclability, easy separation, reduced metal leaching. acs.org | Application in a wider range of coupling reactions (e.g., Suzuki, Sonogashira). acs.org |

| Photocatalysis | Ruthenium-based or other light-activated catalysts. | Mild reaction conditions (ambient temperature), high regioselectivity, use of sustainable energy source (light). gre.ac.uk | Targeted C-H activation and functionalization. |

| Enzymatic Catalysis | Lignin Peroxidase (LiP) and other oxidoreductases. nih.gov | High specificity, environmentally friendly (aqueous systems, mild conditions), potential for novel transformations. nih.gov | Understanding cofactor recycling mechanisms and expanding substrate scope. nih.gov |

Expansion into New Areas of Medicinal and Materials Chemistry

The unique structural and electronic properties of this compound make it an attractive building block for creating novel molecules with advanced functions.

Medicinal Chemistry: The compound is already a known intermediate in pharmaceutical synthesis. chemicalbook.com Future work will likely focus on leveraging its structure to create libraries of new compounds for drug discovery. vulcanchem.com The lipophilicity and metabolic stability imparted by the chloro and methyl groups can be fine-tuned to optimize the pharmacokinetic properties of new drug candidates. vulcanchem.com For example, its use in synthesizing novel anti-cancer agents through multi-step reactions involving Suzuki coupling highlights a promising avenue for future exploration.

Materials Science: In materials chemistry, this compound can serve as a monomer or precursor for specialty polymers and functional materials. Its rigid aromatic structure can be incorporated into polymers to enhance thermal stability and mechanical properties. Furthermore, its derivatives could be explored for applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs) or organic photovoltaics, where precise tuning of electronic properties is key.

Strategies for Environmental Remediation and Waste Minimization

As with many chlorinated aromatic compounds, the environmental fate and potential toxicity of this compound are important considerations. scirp.orgrsc.org Research into effective remediation and waste management strategies is crucial for sustainable industrial practice.

Environmental Remediation: Chlorinated aromatic compounds can be persistent environmental pollutants. scirp.org Future research will focus on developing and optimizing remediation technologies. These include:

Bioremediation: Utilizing microorganisms (aerobic, anaerobic, and phototrophic bacteria) that can degrade and mineralize halogenated compounds into harmless substances. scirp.org

Phytoremediation: Using plants to absorb and break down contaminants from soil and water. nih.gov

Advanced Oxidation/Reduction Processes: Technologies like photoelectrocatalysis, which uses light and a semiconductor catalyst (e.g., WO3) to degrade pollutants, show considerable potential for the remediation of chlorinated hydrocarbons. gre.ac.uk Similarly, reductive processes using reagents like nanoscale zero-valent iron (nZVI) are emerging as important techniques. nih.govresearchgate.net